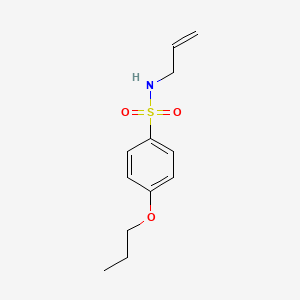

N-allyl-4-propoxybenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enyl-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-3-9-13-17(14,15)12-7-5-11(6-8-12)16-10-4-2/h3,5-8,13H,1,4,9-10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMQDXZBPLYGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-allyl-4-propoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for N-allyl-4-propoxybenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, the following protocols are adapted from established and reliable procedures for structurally analogous compounds. This document is intended to serve as a foundational resource for the laboratory synthesis and further investigation of this and related molecules.

Overview of the Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step sequence starting from commercially available propoxybenzene. The overall strategy involves:

-

Chlorosulfonation of propoxybenzene to introduce the sulfonyl chloride functional group, yielding the key intermediate, 4-propoxybenzenesulfonyl chloride.

-

Amidation of the sulfonyl chloride with ammonia to produce the primary sulfonamide, 4-propoxybenzenesulfonamide.

-

N-Allylation of the sulfonamide with an allyl halide to furnish the final target molecule, this compound.

This pathway is illustrated in the workflow diagram below.

Caption: Proposed three-step synthesis workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step experimental procedures for the synthesis of this compound and its intermediates.

Step 1: Synthesis of 4-Propoxybenzenesulfonyl Chloride

This procedure is adapted from the chlorosulfonation of other activated aromatic compounds, such as cumene and chlorobenzene.[1][2] The reaction involves the electrophilic aromatic substitution of propoxybenzene using chlorosulfonic acid.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add propoxybenzene (1.0 equivalent).

-

Cool the flask to 0-5 °C in an ice-water bath.

-

Slowly add chlorosulfonic acid (3.0-4.0 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture onto crushed ice with stirring.

-

The product, 4-propoxybenzenesulfonyl chloride, will precipitate as a solid or an oil.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

-

Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-propoxybenzenesulfonyl chloride.

-

The product can be further purified by vacuum distillation or recrystallization from a suitable solvent if necessary.

Step 2: Synthesis of 4-Propoxybenzenesulfonamide

This protocol describes the conversion of the sulfonyl chloride to a primary sulfonamide, a generally high-yielding reaction.

Experimental Protocol:

-

Dissolve the crude 4-propoxybenzenesulfonyl chloride (1.0 equivalent) from Step 1 in a minimal amount of a water-miscible solvent like acetone or tetrahydrofuran (THF).

-

In a separate flask, prepare an ice-cooled, concentrated solution of aqueous ammonia (a large excess, e.g., 10-20 equivalents).

-

Slowly add the solution of 4-propoxybenzenesulfonyl chloride to the stirred ammonia solution. A white precipitate of 4-propoxybenzenesulfonamide should form immediately.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any ammonium salts.

-

The crude 4-propoxybenzenesulfonamide can be purified by recrystallization from an ethanol/water mixture.

-

Dry the purified product in a vacuum oven.

Step 3: Synthesis of this compound

This final step involves the N-alkylation of the primary sulfonamide. The protocol is adapted from the synthesis of N-allyl-4-methylbenzenesulfonamide.[3]

Experimental Protocol:

-

To a solution of 4-propoxybenzenesulfonamide (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, use with caution).

-

Stir the suspension at room temperature for 30 minutes.

-

Add allyl bromide (1.1-1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

If DMF was used as a solvent, dilute the filtrate with ethyl acetate and wash extensively with water and then brine to remove the DMF. If THF was used, concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude this compound.

-

Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Quantitative Data

Table 1: Physical and Chemical Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 4-Propoxybenzenesulfonyl Chloride | C₉H₁₁ClO₃S | 234.70 | Data not available | Data not available |

| 4-Propoxybenzenesulfonamide | C₉H₁₃NO₃S | 215.27 | Data not available | Data not available |

| This compound | C₁₂H₁₇NO₃S | 255.33 | Data not available | Data not available |

Table 2: Synthesis Reaction Data

| Reaction Step | Starting Material | Product | Theoretical Yield (%) |

| 1 | Propoxybenzene | 4-Propoxybenzenesulfonyl Chloride | Data not available |

| 2 | 4-Propoxybenzenesulfonyl Chloride | 4-Propoxybenzenesulfonamide | Data not available |

| 3 | 4-Propoxybenzenesulfonamide | This compound | Data not available |

Table 3: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | IR (cm⁻¹) |

| This compound | Data not available | Data not available | Data not available | Data not available |

Logical Relationships in Synthesis

The synthesis relies on a series of well-established organic transformations. The logical progression is dictated by the principles of functional group interconversion and reactivity.

Caption: Logical flow of the synthesis highlighting key transformations and intermediates.

Concluding Remarks

The synthesis pathway detailed in this guide represents a robust and logical approach for the preparation of this compound. While direct experimental validation for this specific molecule is pending in the public domain, the protocols are based on highly analogous and well-documented chemical transformations. Researchers employing these methods should optimize reaction conditions and thoroughly characterize all intermediates and the final product using standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm their identity and purity. This guide should facilitate the exploration of the chemical and biological properties of this novel sulfonamide derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of N-allyl-4-propoxybenzenesulfonamide and Its Analogs

Introduction

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties. This technical guide focuses on the physicochemical characteristics of N-allyl-4-propoxybenzenesulfonamide, a molecule of interest for further investigation. Due to the limited availability of direct experimental data, this document leverages detailed information from its structural analog, N-allyl-4-methylbenzenesulfonamide, to provide a robust predictive and comparative analysis.

Physicochemical Properties

This section summarizes the key physicochemical properties of this compound (predicted) and N-allyl-4-methylbenzenesulfonamide (experimental).

Table 1: General Physicochemical Properties

| Property | This compound (Predicted) | N-allyl-4-methylbenzenesulfonamide (Experimental) |

| Molecular Formula | C₁₂H₁₇NO₃S | C₁₀H₁₃NO₂S |

| Molecular Weight | 255.33 g/mol | 211.28 g/mol [1] |

| Melting Point | Not available | 69-72 °C |

| Boiling Point | Not available | 326.6 °C at 760 mmHg |

| LogP | Not available | 2.93 |

| CAS Number | Not available | 50487-71-3[1] |

Table 2: Spectral Data for N-allyl-4-methylbenzenesulfonamide

| Spectral Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.78-7.70 (m, 2H, Ar-H), 7.30 (d, J = 8.1 Hz, 2H, Ar-H), 5.71 (ddt, J = 17.2, 10.2, 5.8 Hz, 1H, =CH), 5.15 (dq, J = 17.1, 1.5 Hz, 1H, =CH, trans), 5.09 (dq, J = 10.3, 1.3 Hz, 1H, =CH, cis), 4.44 (s, 1H, NH), 3.57 (tt, J = 6.0, 1.5 Hz, 2H, NCH₂), 2.42 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, 21.65 |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 155; m/z 2nd Highest: 91; m/z 3rd Highest: 56[1] |

| FT-IR | Key vibrations for the sulfonamide group are expected for SO₂ stretching (around 1358-1130 cm⁻¹) and N-S stretching (around 935-875 cm⁻¹). |

Experimental Protocols

The synthesis of N-allyl-4-methylbenzenesulfonamide provides a reliable template for the synthesis of this compound, with the substitution of 4-propoxybenzenesulfonyl chloride as the starting material.

Synthesis of N-allyl-4-methylbenzenesulfonamide

Materials:

-

4-Methylbenzenesulfonyl chloride

-

Allylamine

-

Tetrahydrofuran (THF)

-

Aqueous potassium carbonate

-

Dichloromethane

-

5 M HCl

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

4-Methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) is dissolved in 10 mL of THF.

-

Allylamine (0.46 mL, 5.90 mmol) is added dropwise to the stirring mixture.

-

A 0.59 M aqueous solution of potassium carbonate (10 mL, 5.90 mmol) is then added dropwise.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is monitored for completion using thin-layer chromatography (TLC).

-

Upon completion, the mixture is acidified with 5 M HCl and diluted with 15 mL of dichloromethane.

-

The organic layer is separated and washed three times with water and once with brine.

-

The aqueous layers are back-extracted with 10 mL of dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude product is recrystallized from ethanol to yield the final product.

Mandatory Visualizations

Logical Workflow for Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of N-allyl-4-methylbenzenesulfonamide.

Potential Signaling Pathway Inhibition

Benzenesulfonamide derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2] This pathway plays a crucial role in cell proliferation, survival, and metabolism.

References

N-allyl-4-propoxybenzenesulfonamide CAS number and structure

An In-depth Technical Guide to N-allyl-4-propoxybenzenesulfonamide

This technical guide provides a comprehensive overview of this compound, with a focus on its chemical structure, proposed synthesis, and physicochemical properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound consists of a benzene ring substituted with a propoxy group and a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with an allyl group.

Molecular Structure:

Key Structural Features:

-

Aromatic Core: A para-substituted benzene ring.

-

Sulfonamide Group: A -SO2NH- functional group, a common scaffold in medicinal chemistry.

-

Propoxy Group: A -OCH2CH2CH3 group, which increases the lipophilicity of the molecule compared to a simple hydroxyl or methoxy group.

-

Allyl Group: A -CH2-CH=CH2 group, which can be a reactive handle for further chemical modifications or may be involved in specific binding interactions.

Physicochemical Properties

Quantitative data for this compound is not available. The following table summarizes the known properties of the precursor, 4-propoxybenzenesulfonamide, to provide an estimation.

| Property | Value (for 4-propoxybenzenesulfonamide) | Reference |

| CAS Number | 1135-01-9 | [1] |

| Molecular Formula | C9H13NO3S | [1] |

| Molecular Weight | 215.27 g/mol | [1] |

| Boiling Point | 370.9±44.0 °C (Predicted) | [1] |

| Density | 1.227±0.06 g/cm³ (Predicted) | [1] |

| pKa | 10.27±0.10 (Predicted) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be proposed as a two-step process. This involves the preparation of the intermediate 4-propoxybenzenesulfonyl chloride, followed by its reaction with allylamine.

Step 1: Synthesis of 4-propoxybenzenesulfonyl chloride

The general method for synthesizing arylsulfonyl chlorides involves the chlorosulfonation of the corresponding aromatic compound.

Experimental Protocol (General):

-

To a stirred solution of propoxybenzene in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).

-

The reaction mixture is stirred at this temperature for a specified time until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

-

The organic layer is separated, and the aqueous layer is extracted with the same solvent.

-

The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-propoxybenzenesulfonyl chloride.

Step 2: Synthesis of this compound

The final product is synthesized by the reaction of 4-propoxybenzenesulfonyl chloride with allylamine.

Experimental Protocol (General):

-

Dissolve 4-propoxybenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

To this solution, add allylamine, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid formed during the reaction.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed.

-

The reaction mixture is then washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated.

-

The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed synthesis of this compound.

Potential Applications and Future Research

While no specific biological activities or signaling pathway involvements have been reported for this compound, the sulfonamide scaffold is a well-known pharmacophore present in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. The presence of the propoxy and allyl groups could modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Future research could focus on:

-

The definitive synthesis and characterization of this compound.

-

Screening for biological activity in various assays, particularly those where other sulfonamides have shown promise.

-

Investigating its potential as a precursor for the synthesis of more complex molecules.

References

A Technical Guide to the Preliminary Biological Screening of N-allyl-4-propoxybenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct biological screening data for N-allyl-4-propoxybenzenesulfonamide has been identified in publicly available literature. This guide provides a proposed preliminary biological screening strategy based on the known activities of structurally related benzenesulfonamide derivatives. All presented data are hypothetical and intended for illustrative purposes.

Introduction

This compound is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities. While the specific biological profile of this compound is yet to be determined, the structural motifs—an N-allyl group and a 4-alkoxy substituted benzenesulfonamide core—suggest potential for bioactivity. Structurally analogous compounds have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties. This document outlines a comprehensive strategy for the preliminary biological screening of this compound to elucidate its potential therapeutic value.

Proposed Preliminary Biological Screening Strategy

Based on the activities of structurally related benzenesulfonamide derivatives, a tiered screening approach is proposed. This strategy aims to efficiently identify the most promising biological activities of this compound for further investigation.

Tier 1: Primary In Vitro Screening

The initial screening will focus on three key areas of biological activity commonly associated with the benzenesulfonamide scaffold:

-

Anticancer Activity: Evaluation of cytotoxicity against a panel of human cancer cell lines.

-

Anti-inflammatory Activity: Assessment of inhibitory effects on key inflammatory enzymes.

-

Antimicrobial Activity: Determination of inhibitory activity against a range of bacterial and fungal pathogens.

The following diagram illustrates the proposed experimental workflow for the primary screening:

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical data for the preliminary biological screening of this compound, formatted for clear comparison.

Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM)

| Cell Line | Cancer Type | This compound | Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | 15.2 | 0.8 |

| A549 | Lung Carcinoma | 22.5 | 1.2 |

| HCT116 | Colorectal Carcinoma | 18.9 | 0.9 |

| HeLa | Cervical Cancer | 25.1 | 1.5 |

Table 2: Hypothetical Anti-inflammatory Activity (IC₅₀ in µM)

| Target | This compound | Celecoxib (Control) |

| COX-1 | >100 | 15.0 |

| COX-2 | 8.5 | 0.04 |

Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Organism | Type | This compound | Ciprofloxacin (Control) | Fluconazole (Control) |

| Staphylococcus aureus | Gram-positive | 32 | 1 | NA |

| Escherichia coli | Gram-negative | 64 | 0.5 | NA |

| Candida albicans | Fungal | 16 | NA | 2 |

| Aspergillus niger | Fungal | 32 | NA | 4 |

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate human cancer cell lines (MCF-7, A549, HCT116, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a positive control (Doxorubicin) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a fluorescent substrate in a 96-well plate.

-

Compound Incubation: Add various concentrations of this compound or a control inhibitor (Celecoxib) to the wells and incubate.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Monitor the kinetic of the reaction by measuring the fluorescence intensity over time.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for COX-1 and COX-2.

Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (S. aureus, E. coli) and fungal (C. albicans, A. niger) strains.

-

Compound Dilution: Perform serial two-fold dilutions of this compound and control antibiotics (Ciprofloxacin, Fluconazole) in appropriate broth media in 96-well microplates.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, this compound could potentially exert its effects through various mechanisms.

Anticancer Activity: Tubulin Polymerization Inhibition

Many benzenesulfonamide derivatives exhibit anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3]

References

- 1. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: N-allyl-4-propoxybenzenesulfonamide Mechanism of Action Hypothesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific information available regarding the mechanism of action, biological targets, or signaling pathways for N-allyl-4-propoxybenzenesulfonamide.

The search for "this compound" and related terms did not yield any specific studies detailing its biological activity. The information that was retrieved pertained to other, structurally distinct sulfonamide compounds or was of a general chemical nature without any accompanying biological data.

Therefore, it is not possible at this time to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or generate diagrams of signaling pathways related to this compound's mechanism of action.

Further research and experimental investigation are required to elucidate the pharmacological properties of this compound. We recommend that researchers interested in this molecule conduct initial screening assays to identify potential biological targets and subsequently investigate its effects on relevant signaling pathways.

This document will be updated if and when relevant scientific data on the mechanism of action of this compound becomes available.

Navigating the Solubility Landscape of N-allyl-4-propoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-allyl-4-propoxybenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the principles governing the solubility of sulfonamides, outlines a detailed experimental protocol for determining the solubility of this compound, and presents a framework for the systematic collection and presentation of solubility data. Due to the current absence of publicly available experimental solubility data for this compound, this guide focuses on establishing a robust methodology for its determination.

Principles of Sulfonamide Solubility in Organic Solvents

The solubility of sulfonamides, including this compound, is governed by a complex interplay of solute-solvent interactions. Key factors influencing solubility include:

-

Polarity: The "like dissolves like" principle is a fundamental concept in predicting solubility.[1] Benzenesulfonamides, in general, exhibit low solubility in water due to the hydrophobic nature of the benzene ring but are more soluble in organic solvents.[2] The polarity of the solvent, the sulfonamide group, the allyl group, and the propoxy group will all contribute to the overall solubility profile.

-

Hydrogen Bonding: The sulfonamide group contains both hydrogen bond donors (the N-H group) and acceptors (the S=O oxygens), allowing for interactions with protic solvents like alcohols.

-

Molecular Structure: The presence of the allyl and propoxy groups on the this compound molecule will significantly influence its solubility compared to other sulfonamides. The propoxy group, being an alkoxy group, may enhance solubility in certain organic solvents.

-

Temperature: The dissolution of crystalline solids is typically an endothermic process, meaning that solubility generally increases with temperature.[2]

-

pH and pKa: The acidity of the sulfonamide proton can influence solubility in protic or acidic/basic media.[2]

Predictive models, such as the extended Hildebrand solubility approach, can be employed to estimate the solubility of sulfonamides in various solvents and solvent mixtures.[3][4][5] These models often require some experimental data for validation and refinement.

A Generalized Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for the experimental determination of the solubility of this compound. The isothermal shake-flask method coupled with UV-Vis spectrophotometry is a common and reliable technique.[6]

Materials and Equipment

-

This compound (purified solid)

-

A selection of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, etc.)

-

Analytical balance

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedural Steps

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with constant agitation to ensure saturation is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sampling and Filtration:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.

-

Use the calibration curve equation to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in various units such as grams per 100 mL (g/100mL), molarity (mol/L), or mole fraction (x).

-

Data Presentation

Systematic and clear presentation of solubility data is essential for comparison and analysis. The following table provides a template for organizing the determined solubility data.

| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | 298.15 | Data | Data | Data |

| 303.15 | Data | Data | Data | |

| 308.15 | Data | Data | Data | |

| Ethanol | 298.15 | Data | Data | Data |

| 303.15 | Data | Data | Data | |

| 308.15 | Data | Data | Data | |

| Acetone | 298.15 | Data | Data | Data |

| 303.15 | Data | Data | Data | |

| 308.15 | Data | Data | Data | |

| Ethyl Acetate | 298.15 | Data | Data | Data |

| 303.15 | Data | Data | Data | |

| 308.15 | Data | Data | Data | |

| Acetonitrile | 298.15 | Data | Data | Data |

| 303.15 | Data | Data | Data | |

| 308.15 | Data | Data | Data |

Note: The "Data" fields are placeholders for experimentally determined values.

Conclusion

While specific experimental data on the solubility of this compound in organic solvents is not yet available in the public domain, this technical guide provides the necessary framework for its systematic determination and analysis. By following the outlined experimental protocol and principles, researchers can generate high-quality, reproducible solubility data. This information will be invaluable for the advancement of research and development involving this compound, enabling informed decisions in process chemistry, formulation science, and drug discovery.

References

Theoretical Properties of N-allyl-4-propoxybenzenesulfonamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-allyl-4-propoxybenzenesulfonamide is a novel molecule with limited currently available data in peer-reviewed literature. The following in-depth technical guide is a predictive summary of its theoretical properties, potential biological activities, and relevant experimental protocols, extrapolated from extensive data on structurally analogous compounds, including N-allyl sulfonamides and 4-substituted benzenesulfonamides.

Executive Summary

This whitepaper provides a comprehensive theoretical and predictive analysis of this compound. It is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar sulfonamide derivatives. The document outlines predicted physicochemical and quantum chemical properties, detailed protocols for its synthesis and characterization, and a hypothesized biological signaling pathway based on the known activities of related molecules. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized using diagrams in the DOT language.

Predicted Physicochemical and Quantum Chemical Properties

The theoretical properties of this compound have been estimated using computational methods commonly applied to sulfonamide derivatives, such as Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set.[1] These calculations provide insights into the molecule's electronic structure, reactivity, and potential for drug-likeness.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound, calculated based on methodologies applied to similar sulfonamide structures.[2]

| Property | Predicted Value | Unit |

| Molecular Weight | 255.34 | g/mol |

| Molecular Formula | C12H17NO3S | |

| Molar Refractivity | 69.5 ± 0.4 | cm³ |

| Molar Volume | 225.0 ± 3.0 | cm³ |

| Parachor | 570.0 ± 6.0 | cm³ |

| Index of Refraction | 1.55 ± 0.02 | |

| Surface Tension | 45.0 ± 3.0 | dyne/cm |

| Density | 1.13 ± 0.06 | g/cm³ |

| Polarizability | 27.5 ± 0.5 x 10⁻²⁴ | cm³ |

| pKa (acidic, NH) | ~9.5 |

Predicted Quantum Chemical Descriptors

Quantum chemical descriptors offer a deeper understanding of the molecule's electronic properties and potential reactivity.[1][3]

| Descriptor | Predicted Value | Unit |

| Energy of HOMO | -6.8 | eV |

| Energy of LUMO | -1.2 | eV |

| HOMO-LUMO Gap (ΔE) | 5.6 | eV |

| Chemical Potential (μ) | -4.0 | eV |

| Chemical Hardness (η) | 2.8 | eV |

| Electronegativity (χ) | 4.0 | eV |

| Global Electrophilicity Index (ω) | 2.86 | eV |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound, based on established procedures for similar N-alkyl sulfonamides.[4][5][6][7][8]

Synthesis of this compound

A common and effective method for the synthesis of N-alkyl sulfonamides is the reaction of a sulfonyl chloride with a primary amine.[9]

Materials:

-

4-propoxybenzenesulfonyl chloride

-

Allylamine

-

Dichloromethane (DCM)

-

Aqueous potassium carbonate solution (0.6 M)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

Dissolve 4-propoxybenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add allylamine (1.1 equivalents) dropwise to the stirring mixture.

-

Following the addition of allylamine, add 0.6 M aqueous potassium carbonate solution (1 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water (3 times) and then with brine (1 time).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Recrystallize the crude product from ethanol to yield pure this compound as a crystalline solid.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Characterization Methods

The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic and analytical techniques.[2][6][10]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. Expected characteristic bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-O-C stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the molecule. Specific signals for the propoxy, allyl, and benzene ring protons would be expected.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass.

-

Elemental Analysis: To determine the percentage composition of C, H, N, and S, confirming the empirical formula.

-

Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique would provide the definitive three-dimensional structure of the molecule in the solid state.[8][9]

Hypothesized Biological Activity and Signaling Pathway

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of specific enzymes.[11] For instance, many act as carbonic anhydrase inhibitors or target receptor tyrosine kinases (RTKs).[12][13] The TrkA signaling pathway, which is implicated in tumor growth, is a known target for some benzenesulfonamide analogs.[12]

Potential Mechanism of Action

It is hypothesized that this compound could act as an inhibitor of a receptor tyrosine kinase, such as TrkA. The binding of a growth factor (e.g., Nerve Growth Factor, NGF) to TrkA induces receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that can promote cell proliferation and survival. An inhibitor would block this process.

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the TrkA signaling pathway by this compound.

Conclusion

While experimental data on this compound is not yet available, this whitepaper provides a robust theoretical framework for its properties and potential. The predictive data on its physicochemical characteristics, coupled with established protocols for its synthesis and characterization, offer a clear path for future research. Furthermore, the hypothesized interaction with key biological signaling pathways, such as the TrkA pathway, highlights its potential as a lead compound in drug discovery programs. This document is intended to catalyze further investigation into this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antimicrobial Activity and Quantum Calculations of Novel Sulphonamide Derivatives [ejchem.journals.ekb.eg]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]

- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. "Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide" by Zeel S. Patel, Amanda C. Stevens et al. [scholarworks.gvsu.edu]

- 10. quora.com [quora.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

N-allyl-4-propoxybenzenesulfonamide molecular weight and formula

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the molecular formula and weight for N-allyl-4-propoxybenzenesulfonamide. Due to the limited availability of direct experimental data in public databases for this specific compound, the presented values are based on theoretical calculations derived from its chemical structure. For comparative purposes, data for the structurally related and more extensively documented compound, N-allyl-4-methylbenzenesulfonamide, is also included.

Physicochemical Properties

The fundamental molecular characteristics of this compound and its methyl-substituted analogue are detailed below. These properties are foundational for any research or development activities, including analytical method development, pharmacokinetic studies, and chemical synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂H₁₇NO₃S | 255.33 (Calculated) |

| N-allyl-4-methylbenzenesulfonamide | C₁₀H₁₃NO₂S | 211.28[1][2] |

Logical Relationship of Compound Structures

The following diagram illustrates the structural relationship between the target compound, this compound, and the related compound, N-allyl-4-methylbenzenesulfonamide. The key difference lies in the substituent at the 4-position of the benzene ring.

References

Potential Therapeutic Targets of N-allyl-4-propoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-allyl-4-propoxybenzenesulfonamide is a synthetic compound featuring a core benzenesulfonamide scaffold, an N-allyl substitution, and a p-propoxy group. While direct experimental data on this specific molecule is not publicly available, its structural components suggest several plausible therapeutic targets. This technical guide consolidates information on the known biological activities of its constituent chemical moieties to hypothesize potential mechanisms of action and guide future research and drug development efforts. The benzenesulfonamide core is a well-established pharmacophore found in a variety of approved drugs, targeting enzymes such as carbonic anhydrases and cyclooxygenases. The N-allyl group is present in several natural and synthetic compounds with demonstrated anticancer properties, while the propoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This document aims to provide a comprehensive overview of these potential targets and the signaling pathways they modulate, offering a foundational resource for investigating the therapeutic utility of this compound.

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. These include antimicrobial, diuretic, anticonvulsant, and anti-inflammatory effects. The specific therapeutic application is largely determined by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. The presence of an N-allyl group in this compound is of particular interest, as allylic compounds are known to possess anticancer and other bioactive properties. Furthermore, the 4-propoxy group can significantly impact the molecule's lipophilicity and ability to interact with biological targets. This guide will explore the potential therapeutic targets of this compound by dissecting the known activities of its structural components.

Potential Therapeutic Targets

Based on the structural features of this compound, several key protein families emerge as potential therapeutic targets.

Carbonic Anhydrases (CAs)

Benzenesulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] CAs are involved in various physiological processes, including pH regulation, ion transport, and biosynthetic reactions.[2] Inhibition of specific CA isoforms has therapeutic applications in various conditions:

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure.

-

Edema: CA inhibitors can act as diuretics by blocking bicarbonate reabsorption in the renal tubules.

-

Cancer: Tumor-associated CA isoforms, particularly CA IX and XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[3] Selective inhibition of these isoforms is a promising anticancer strategy.[3]

The unsubstituted sulfonamide group of this compound could potentially bind to the zinc ion in the active site of CAs, making this enzyme family a primary target for investigation.

Cyclooxygenase-2 (COX-2)

Certain benzenesulfonamide derivatives, such as celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response and pain signaling.[1] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective COX-2 inhibitors are used as anti-inflammatory and analgesic agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The structural features of this compound, particularly the substituted benzene ring, suggest that it could potentially fit into the active site of COX-2.

Receptor Tyrosine Kinases (RTKs)

Some benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases (RTKs), such as the Tropomyosin receptor kinase A (TrkA).[4] RTKs are crucial components of signaling pathways that regulate cell growth, differentiation, and survival.[4] Dysregulation of RTK signaling is a common feature of many cancers, making them important targets for anticancer drug development.[4] The overall structure of this compound may allow it to interact with the ATP-binding site of certain kinases.

Other Potential Targets

-

Antimicrobial Targets: Sulfonamide drugs were among the first effective antimicrobial agents and act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While resistance is widespread, the benzenesulfonamide core still holds potential for the development of new antimicrobial agents.

-

Allyl Group-Mediated Targets: The allyl group is found in natural products with anticancer activity, such as diallyl disulfide from garlic.[5][6][7] These compounds can induce apoptosis and cell cycle arrest through various mechanisms, including the modulation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[5][6]

Data Presentation

As there is no direct experimental data for this compound, this section provides a template for how such data could be structured.

Table 1: Hypothetical Inhibitory Activity of this compound against Potential Targets

| Target | Assay Type | IC50 (µM) | Ki (µM) | Notes |

| Carbonic Anhydrase II | Enzyme Inhibition Assay | |||

| Carbonic Anhydrase IX | Enzyme Inhibition Assay | |||

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | |||

| TrkA Kinase | Kinase Activity Assay | |||

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | |||

| Escherichia coli | Minimum Inhibitory Concentration (MIC) |

Experimental Protocols

Detailed experimental protocols for investigating the potential therapeutic targets of this compound are provided below.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

Methodology: A stopped-flow spectrophotometric method is commonly used.

-

Enzyme and Substrate Preparation: Recombinant human CA isoforms are purified. 4-Nitrophenyl acetate (NPA) is used as the substrate.

-

Assay Procedure:

-

The assay is performed in a suitable buffer (e.g., Tris-HCl) at a constant temperature.

-

A solution of the CA enzyme is mixed with varying concentrations of this compound.

-

The reaction is initiated by the addition of the NPA substrate.

-

The hydrolysis of NPA to 4-nitrophenol is monitored by measuring the increase in absorbance at 400 nm.

-

-

Data Analysis: The initial rates of reaction are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 activity.

Methodology: A colorimetric or fluorometric COX activity assay kit can be used.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

The compound is pre-incubated with the COX enzyme in the presence of a heme cofactor.

-

The reaction is initiated by the addition of arachidonic acid as the substrate.

-

The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This is often done by monitoring the oxidation of a colorimetric or fluorometric probe by the peroxidase activity of COX.

-

-

Data Analysis: The IC50 values for COX-1 and COX-2 are calculated to determine the potency and selectivity of the compound.

Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound against a panel of protein kinases, including RTKs like TrkA.

Methodology: A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based assays. A common method is a luminescence-based kinase assay.

-

Assay Components: Recombinant kinase, substrate peptide, and ATP.

-

Assay Procedure:

-

The kinase, substrate, and test compound are incubated together.

-

The kinase reaction is initiated by the addition of ATP.

-

After a set incubation period, a detection reagent is added that measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

-

-

Data Analysis: The IC50 value is determined by measuring the effect of different compound concentrations on kinase activity.

Mandatory Visualizations

Signaling Pathways

Caption: Potential mechanism of anticancer activity via CA IX inhibition.

Caption: Postulated anti-inflammatory mechanism via COX-2 inhibition.

Experimental Workflow

Caption: A typical workflow for drug discovery and development.

Conclusion

While this compound remains an uncharacterized compound, a thorough analysis of its structural motifs provides a rational basis for prioritizing future research. The benzenesulfonamide core strongly suggests carbonic anhydrases and COX-2 as primary targets, with potential applications in oncology and inflammatory diseases. The N-allyl group further supports the potential for anticancer activity. The experimental protocols and workflows outlined in this guide provide a clear path for the systematic evaluation of these hypotheses. Further investigation is warranted to synthesize this compound and validate its activity against the proposed targets, which could lead to the development of novel therapeutic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-allyl-4-propoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of N-allyl-4-propoxybenzenesulfonamide, a valuable intermediate in the development of various therapeutic agents. The protocol is divided into two main stages: the synthesis of the precursor 4-propoxybenzenesulfonyl chloride and the subsequent reaction with allylamine to yield the target compound.

Part 1: Synthesis of 4-propoxybenzenesulfonyl chloride

This section outlines the preparation of the key intermediate, 4-propoxybenzenesulfonyl chloride, from propoxybenzene and chlorosulfonic acid. This method is adapted from general procedures for the synthesis of arylsulfonyl chlorides.

Experimental Protocol

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the HCl gas evolved.

-

Initial Cooling: Place the flask in an ice-water bath and add 50 mL of dichloromethane, followed by the slow addition of 25 g (0.22 mol) of chlorosulfonic acid with stirring.

-

Addition of Propoxybenzene: Once the chlorosulfonic acid solution is cooled to 0-5 °C, add 20 g (0.15 mol) of propoxybenzene dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. Separate the organic layer.

-

Extraction: Extract the aqueous layer with two 50 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash them sequentially with 100 mL of water, 100 mL of a saturated sodium bicarbonate solution, and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude 4-propoxybenzenesulfonyl chloride.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Quantitative Data

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |

| Propoxybenzene | 136.19 | 20 | 0.15 | ~20.6 |

| Chlorosulfonic acid | 116.52 | 25 | 0.22 | ~14.3 |

| Dichloromethane | - | - | - | ~150 |

| 4-propoxybenzenesulfonyl chloride | 234.70 | - | - | - |

Note: The yield of 4-propoxybenzenesulfonyl chloride is expected to be in the range of 70-85% based on similar reactions.

Part 2: Synthesis of this compound

This section details the synthesis of the final product, this compound, through the reaction of 4-propoxybenzenesulfonyl chloride with allylamine. This protocol is adapted from a known procedure for a similar compound, N-allyl-4-methylbenzenesulfonamide.[1]

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.043 mol) of 4-propoxybenzenesulfonyl chloride in 100 mL of dichloromethane.

-

Cooling: Cool the solution in an ice-water bath.

-

Addition of Allylamine: In a separate beaker, prepare a solution of 5.0 g (0.088 mol) of allylamine in 20 mL of dichloromethane. Add this solution dropwise to the stirred solution of 4-propoxybenzenesulfonyl chloride over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash it with 100 mL of 1 M hydrochloric acid, followed by 100 mL of water, and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |

| 4-propoxybenzenesulfonyl chloride | 234.70 | 10.0 | 0.043 | - |

| Allylamine | 57.09 | 5.0 | 0.088 | ~6.7 |

| Dichloromethane | - | - | - | ~120 |

| This compound | 255.34 | - | - | - |

Note: The expected yield for this type of reaction is typically in the range of 80-95%.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Signaling Pathway/Logical Relationship Diagram

The synthesis of this compound follows a logical two-step sequence. The first step involves an electrophilic aromatic substitution to introduce the sulfonyl chloride group onto the propoxybenzene ring. The second step is a nucleophilic substitution where the nitrogen of allylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Caption: Logical flow of the two-step synthesis.

References

Application Notes: N-allyl-4-propoxybenzenesulfonamide in Antifungal Assays

Introduction

N-allyl-4-propoxybenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While the specific antifungal activity of this compound is under investigation, its structural features suggest potential as a novel antifungal agent. The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs, and the N-allyl group is present in allylamine antifungals, which are known inhibitors of ergosterol biosynthesis.[1] These characteristics warrant the evaluation of this compound against a panel of pathogenic fungi. These application notes provide detailed protocols for determining the in vitro antifungal activity and potential mechanism of action of this compound.

Objective

To provide researchers, scientists, and drug development professionals with a comprehensive set of protocols to:

-

Determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various fungal pathogens.

-

Assess the compound's effect on fungal biofilm formation.

-

Investigate the potential mechanism of action by evaluating its impact on the ergosterol biosynthesis pathway.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus. The broth microdilution method is a standard and widely used technique for this purpose.[2][3]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (530 nm)

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Sterile, deionized water

Procedure:

-

Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Inoculum Preparation:

-

For yeast (Candida, Cryptococcus): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10^3 CFU/mL.

-

For molds (Aspergillus): Culture the mold on Potato Dextrose Agar (PDA) for 5-7 days until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to 0.9-1.1 x 10^6 conidia/mL using a hemocytometer. Dilute this in RPMI-1640 to a final inoculum of 0.4-5 x 10^4 CFU/mL.

-

-

Microplate Setup:

-

Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

-

Add 100 µL of the stock solution of this compound to the first well of each row to be tested and mix.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a positive control (a known antifungal), a negative control (inoculum with no compound), and a sterility control (medium only).

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the optical density at 530 nm. The MIC50 is defined as the concentration that causes a 50% reduction in growth compared to the control.[4]

Minimum Fungicidal Concentration (MFC) Assay

This assay determines the lowest concentration of the compound that kills the fungus.

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot the aliquot onto an SDA or PDA plate.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the agar plate.

Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of fungal biofilms.

Procedure:

-

Prepare a fungal inoculum as described in the MIC protocol, but use a higher concentration (e.g., 1 x 10^7 CFU/mL in RPMI-1640 supplemented with glucose).

-

In a 96-well plate, perform serial dilutions of this compound as in the MIC assay.

-

Add 100 µL of the fungal inoculum to each well.

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, carefully wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Quantify the biofilm using a metabolic assay such as the XTT reduction assay or by staining with crystal violet.

-

Crystal Violet Method: Add 100 µL of 0.1% crystal violet to each well and incubate for 15 minutes. Wash with water, and then add 200 µL of 33% acetic acid to solubilize the stain. Read the absorbance at 570 nm.

-

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans ATCC 90028 | 16 | 64 | 2 |

| Candida glabrata ATCC 2001 | 32 | >128 | 16 |

| Aspergillus fumigatus ATCC 204305 | 8 | 32 | 4 |

| Cryptococcus neoformans H99 | 16 | 64 | 8 |

Table 2: Biofilm Inhibition by this compound

| Fungal Strain | Biofilm MIC50 (µg/mL) |

| Candida albicans ATCC 90028 | 32 |

| Candida glabrata ATCC 2001 | 64 |

Visualizations

Experimental Workflow

Caption: Workflow for determining MIC, MFC, and biofilm inhibition.

Potential Signaling Pathway: Ergosterol Biosynthesis

Given the N-allyl group, a plausible mechanism of action for this compound is the inhibition of an enzyme in the ergosterol biosynthesis pathway, similar to allylamine antifungals.[1]

Caption: Potential inhibition of squalene epoxidase in the ergosterol pathway.

References

Application Notes and Protocols: N-allyl-4-propoxybenzenesulfonamide in Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-allyl-4-propoxybenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While direct studies on this specific molecule are not extensively available in the public domain, its structural motifs—the benzenesulfonamide core and the allyl group—are present in numerous compounds known to exhibit significant enzyme inhibitory activity. Benzenesulfonamides are a well-established class of inhibitors for zinc-containing enzymes, most notably carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs)[1][2][3][4]. The allyl moiety can contribute to specific hydrophobic interactions within the enzyme's active site[5].

These application notes provide a detailed, albeit hypothetical, framework for the investigation of this compound as an inhibitor of human carbonic anhydrase II (hCA II) and human matrix metalloproteinase-9 (MMP-9). The protocols and data presented are based on established methodologies for analogous sulfonamide-based inhibitors.

Part 1: Inhibition of Human Carbonic Anhydrase II (hCA II)

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them a key therapeutic target[1][2][6][7][8]. The primary sulfonamide group is a classic zinc-binding group for CA inhibitors.

Hypothetical Inhibitory Activity

Based on the structure, this compound is postulated to act as a competitive inhibitor of hCA II, with the sulfonamide group coordinating to the zinc ion in the active site. The propoxy and allyl groups may interact with hydrophobic and hydrophilic residues in the active site cavity, influencing potency and selectivity.

Data Presentation: Inhibitory Profile against hCA II

The following table summarizes hypothetical inhibition data for this compound against hCA II, compared to the standard inhibitor Acetazolamide (AAZ).

| Compound | Enzyme | Inhibition Constant (Kᵢ) [nM] | Mechanism of Inhibition |

| This compound | hCA II | 45.8 | Competitive |

| Acetazolamide (AAZ) | hCA II | 12.1 | Competitive |

Experimental Protocol: Determination of hCA II Inhibition

This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of hCA II-catalyzed CO₂ hydration.

Materials:

-

Recombinant human Carbonic Anhydrase II (hCA II)

-

This compound

-

Acetazolamide (positive control)

-

HEPES buffer (20 mM, pH 7.4)

-

Phenol Red indicator

-

CO₂-saturated water

-

Dimethyl sulfoxide (DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of hCA II in HEPES buffer.

-

Prepare stock solutions of this compound and Acetazolamide in DMSO.

-

-

Assay Mixture Preparation:

-

In a reaction cuvette, combine HEPES buffer, Phenol Red indicator, and the desired concentration of the inhibitor (or DMSO for control).

-

Add the hCA II enzyme solution to the mixture and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Kinetic Measurement:

-

Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow instrument.

-

Monitor the change in absorbance at 557 nm, which corresponds to the color change of Phenol Red as the pH decreases due to proton formation.

-

The initial rates of the enzymatic reaction are determined from the linear portion of the absorbance curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.

-

Visualization: hCA II Inhibition Workflow

Caption: Workflow for determining hCA II inhibition.

Part 2: Inhibition of Human Matrix Metalloproteinase-9 (MMP-9)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that degrade extracellular matrix components. MMP-9 (gelatinase B) is involved in tissue remodeling, and its aberrant activity is associated with cancer metastasis, inflammation, and neurodegenerative diseases[3][4][9][10][11]. Sulfonamide-based inhibitors have been developed to target MMPs, often with a hydroxamate or carboxylate group as the primary zinc-binding moiety. While this compound lacks a strong traditional zinc-chelating group other than the sulfonamide, its potential for allosteric inhibition or interaction with the active site cleft warrants investigation[10].

Hypothetical Inhibitory Activity

This compound may act as an inhibitor of MMP-9, potentially through an allosteric mechanism or by interacting with the S1' specificity pocket of the enzyme's active site. The propoxy and allyl groups could form favorable interactions within this hydrophobic pocket.

Data Presentation: Inhibitory Profile against MMP-9

The following table presents hypothetical inhibition data for this compound against MMP-9, with a generic broad-spectrum MMP inhibitor for comparison.

| Compound | Enzyme | IC₅₀ [µM] | Putative Mechanism of Inhibition |

| This compound | MMP-9 | 15.2 | Allosteric or Active Site Binding |

| Batimastat (Broad-spectrum) | MMP-9 | 0.004 | Active Site (Zinc Chelation) |

Experimental Protocol: MMP-9 Inhibition Assay (FRET-based)

This protocol uses a Förster resonance energy transfer (FRET) peptide substrate to measure MMP-9 activity.

Materials:

-

Recombinant human pro-MMP-9

-

p-Aminophenylmercuric acetate (APMA) for MMP-9 activation

-

This compound

-

Batimastat (positive control)

-

FRET peptide substrate for MMP-9 (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

DMSO

-

Fluorescence microplate reader

Procedure:

-

MMP-9 Activation:

-

Incubate pro-MMP-9 with APMA in assay buffer to induce auto-activation.

-

-

Inhibitor Preparation:

-

Prepare serial dilutions of this compound and Batimastat in DMSO.

-

-

Assay Reaction:

-

In a 96-well microplate, add the assay buffer, activated MMP-9, and the inhibitor at various concentrations (or DMSO for control).

-

Incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding the FRET peptide substrate.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity (e.g., Excitation: 328 nm, Emission: 393 nm) over time. Cleavage of the FRET substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Determine the reaction velocity (rate of fluorescence increase) for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualization: MMP-9 Signaling and Inhibition

Caption: MMP-9 activation, function, and inhibition.

While further empirical data is required, the structural characteristics of this compound suggest it is a promising candidate for investigation as an inhibitor of carbonic anhydrases and matrix metalloproteinases. The protocols and hypothetical data presented here provide a comprehensive starting point for researchers to explore the therapeutic potential of this and related sulfonamide compounds. Careful experimental design and thorough data analysis will be crucial in elucidating the precise mechanism of action and inhibitory profile of this compound.

References

- 1. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next generation matrix metalloproteinase inhibitors - Novel strategies bring new prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A type IV collagenase inhibitor, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), suppresses skin injury induced by sulfur mustard - PMC [pmc.ncbi.nlm.nih.gov]